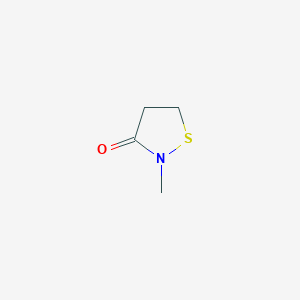

2-Methylisothiazolidin-3-one

Description

Historical Context and Discovery within Isothiazolinone Chemistry

The field of isothiazolinone chemistry is a relatively modern area of heterocyclic chemistry, with initial reports on these compounds emerging in the 1960s. wikipedia.orgatamanchemicals.com Unlike many other simple heterocycles, their discovery and subsequent industrial-scale synthesis are recent developments. The industrial preparation of isothiazolinones typically involves the ring-closure of 3-mercaptopropanamides. These precursors are derived from acrylic acid through the corresponding 3-mercaptopropionic acid. wikipedia.orgatamanchemicals.com The critical ring-closure step is generally achieved by chlorination or oxidation of the 3-sulfanylpropanamide. wikipedia.org

2-Methylisothiazolidin-3-one (MIT) is a prominent derivative within the isothiazolinone family. wikipedia.org Its synthesis can be accomplished through various routes, including the cyclization of cis-N-methyl-3-thiocyanoacrylamide. wikipedia.org Research has also focused on developing synthetic pathways that avoid the formation of chlorinated by-products. researchgate.net MIT is frequently used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) in a 3:1 mixture, commercially known as Kathon™. wikipedia.orgwikipedia.org The investigation into this class of preservatives began to gain traction in the late 1980s due to their effectiveness. atamankimya.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-Methyl-1,2-thiazol-3(2H)-one |

| Alternate Names | Methylisothiazolinone (MIT), 2-Methyl-4-isothiazolin-3-one (B36803) |

| CAS Number | 2682-20-4 |

| Molecular Formula | C₄H₅NOS |

| Molar Mass | 115.15 g/mol |

| Physical Description | White solid wikipedia.org |

| Melting Point | 254-256 °C |

Data sourced from multiple references. wikipedia.orgatamanchemicals.comscbt.com

Significance of the Isothiazolone (B3347624) Ring System in Contemporary Chemical Research

The isothiazolone ring system is of considerable interest in contemporary chemical research primarily due to the potent, broad-spectrum antimicrobial properties exhibited by its derivatives. tandfonline.comnih.gov These compounds are effective against bacteria, fungi, and algae, which has led to their widespread use as preservatives in numerous applications, including cooling water systems, paints, cosmetics, and paper mill water systems. atamanchemicals.comwikipedia.orgatamanchemicals.com

The antimicrobial mechanism of action is attributed to the activated N-S bond within the isothiazolone ring. atamanchemicals.com This bond readily reacts with cellular nucleophiles, particularly the thiol groups present in the active sites of essential enzymes, leading to the inhibition of microbial life-sustaining processes. wikipedia.org

Beyond their role as biocides, organic compounds containing five-membered heterocyclic rings like isothiazole (B42339) are crucial in many industrial sectors. atamanchemicals.comnih.gov The isothiazole scaffold is a subject of significant interest in drug discovery and development. nih.gov Researchers are exploring isothiazole derivatives for a range of biological activities, including:

Antimicrobial, antibacterial, and antifungal properties atamanchemicals.comnih.gov

Antiviral, anticancer, and anti-inflammatory activities atamanchemicals.comnih.gov

Inhibition of proteases for potential treatment of anxiety and depression atamanchemicals.comnih.gov

Potential application in the treatment of Alzheimer's disease tandfonline.com

The synthesis of novel isothiazolone derivatives is an active area of research, with a focus on creating compounds that possess high antimicrobial efficacy while minimizing toxicity. tandfonline.comnih.gov This includes the development of isothiazolone-nitroxide hybrids and other derivatives designed for enhanced performance and safety profiles. tandfonline.com

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories, largely driven by its primary application and subsequent observations of its effects.

Biocidal Efficacy and Applications: A significant body of research has focused on characterizing the potent biocidal activity of MIT. atamanchemicals.comscbt.com It is effective against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeast. atamanchemicals.com Studies have detailed its use in preventing microbial growth in water-containing solutions and its incorporation into a vast array of industrial and consumer products like paints, adhesives, detergents, and metalworking fluids. atamanchemicals.comatamanchemicals.comgithub.com Research also investigates its use in combination with other biocides, such as CMIT, to enhance its antimicrobial spectrum. atamanchemicals.com

Contact Sensitization and Regulatory Science: A major research trajectory has been the investigation of MIT as a contact allergen. wikipedia.orgatamankimya.com Increased use of isothiazolinone-based preservatives correlated with a rise in reported incidences of allergic contact dermatitis. atamankimya.comnih.gov This led to extensive clinical research and its designation as the Contact Allergen of the Year in 2013 by the American Contact Dermatitis Society. wikipedia.orgatamankimya.com These findings have prompted regulatory actions and further studies comparing the prevalence of isothiazolinone allergies in different regions, linking trends to varying regulatory frameworks. nih.gov

Development of Safer Formulations: Stemming from concerns about sensitization, a key research goal is the development of safer alternatives and formulations. tandfonline.com This includes creating derivatives or delivery systems that retain the antimicrobial benefits of the isothiazolone ring while reducing potential adverse effects. tandfonline.comstatsndata.org Market trends reflect a shift toward more environmentally friendly and sustainable preservative solutions, driving innovation in this area. statsndata.org

Toxicological Research: Beyond skin sensitization, research has begun to explore other potential toxicological effects. For instance, some studies have identified MIT as a potential neurotoxin that could affect nerve endings with repeated exposure, prompting further investigation into its molecular mechanisms of toxicity. atamanchemicals.com

Table 2: Summary of Key Research Findings for this compound

| Research Area | Key Findings |

|---|---|

| Mechanism of Action | The antimicrobial activity stems from the ability to inhibit life-sustaining enzymes by reacting with thiol groups at their active sites. wikipedia.org |

| Antimicrobial Spectrum | Active against Gram-positive and Gram-negative bacteria, as well as fungi and yeast. atamanchemicals.com |

| Allergenicity | Identified as a significant contact allergen, leading to allergic contact dermatitis in sensitized individuals. wikipedia.orgatamankimya.com |

| Neurotoxicity | In vitro studies on rat cortical neurons showed a decrease in neurite outgrowth at certain concentrations. atamanchemicals.com |

| Synthesis | Can be prepared by the cyclization of cis-N-methyl-3-thiocyanoacrylamide; alternative synthesis routes have been developed to improve yield and purity. wikipedia.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

1003-22-1 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

2-methyl-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C4H7NOS/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |

InChI Key |

PUSPAPGHKSLKKH-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CCS1 |

Canonical SMILES |

CN1C(=O)CCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Methylisothiazolidin 3 One

Established Synthetic Routes to 2-Methylisothiazolidin-3-one

A prominent method for the synthesis of this compound involves the chlorination and cyclization of N,N'-Dimethyl-3,3'-dithiodipropionamide. google.comnih.gov This process begins with the amidation of a disulfide compound with methylamine (B109427) to produce the N,N'-dimethyl-3,3'-dithiodipropionamide precursor. google.com This intermediate is then subjected to a chlorination/cyclization reaction, typically using a halogenating agent like chlorine, which results in the formation of the isothiazolinone ring. google.comnih.gov This one-step chlorination-cyclization is a general and effective method for creating the 4-isothiazolin-3-one core structure.

The reaction proceeds by blending the N,N'-dimethyl-3,3'-dithiodipropionamide with an organic solvent and an alkali metal iodide catalyst. google.com A halogenating agent is then added to this mixture to initiate the cyclization, which first yields 2-methyl-4-isothiazolin-3-one (B36803) hydrochloride. google.comgoogle.com This intermediate is subsequently neutralized with an alkali to obtain the final this compound product. google.comgoogle.com

An alternative and closely related synthetic route utilizes N-Methyl-3-sulfydrylpropionic Acid Amide (also known as N-methyl-3-mercaptopropionamide) as the starting material. google.comgoogle.com Similar to the dithiodipropionamide route, this method involves a cyclization reaction facilitated by a halogenating agent in the presence of an organic solvent and a catalyst. google.com

The process involves forming a solution of N-methyl-3-mercaptopropionamide, an organic solvent, and an alkali metal iodide catalyst. google.com A halogenating agent is then introduced to the cooled mixture, leading to the formation of 2-methyl-4-isothiazolin-3-one hydrochloride. google.com The final product is obtained after a neutralization step with an alkali. google.com This pathway is also a key method for producing mixtures of isothiazolinones, which are used in various commercial biocidal formulations.

Catalysis is a critical component in the modern synthesis of this compound, significantly improving both the yield and purity of the product. The use of alkaline metal iodide catalysts, such as sodium iodide, potassium iodide, or lithium iodide, has been shown to be particularly effective. google.com The presence of these catalysts in the reaction of either N,N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide with a halogenating agent can lead to a product purity exceeding 99.9%. google.com

The catalyst is typically added to the solution of the amide precursor and organic solvent before the introduction of the halogenating agent. google.comgoogle.com The weight ratio of the catalyst to the amide precursor can range from 0.1:1 to 1:1. google.com The utilization of these catalysts has demonstrated high industrial value by enhancing the efficiency and quality of the synthesis. google.com

| Catalyst Type | Specific Examples | Role in Synthesis | Reported Outcome |

|---|---|---|---|

| Alkaline Metal Iodides | Sodium Iodide (NaI), Potassium Iodide (KI), Lithium Iodide (LiI) | Facilitates the cyclization reaction | Achieves product purity >99.9% and high yield google.com |

Halogenating agents are the key reagents that drive the cyclization of the amide precursors to form the isothiazolinone ring. A variety of these agents can be employed, with the choice influencing the reaction conditions and the profile of by-products. Commonly used halogenating agents include chlorine (Cl₂), bromine (Br₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). google.com

The molar ratio of the halogenating agent to the starting amide is typically controlled to be in the range of 2:1 to 3:1. google.com The reaction is generally conducted at controlled temperatures, often between 0-20 °C, to manage the exothermic nature of the halogenation. google.com While effective, the use of certain halogenating agents like chlorine can lead to the formation of chlorinated by-products, such as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI). nih.gov The formation of such by-products is a significant consideration in the synthesis, as they can also have potent biological activity. nih.gov

| Halogenating Agent | Chemical Formula | Function | Potential By-products |

|---|---|---|---|

| Chlorine | Cl₂ | Induces chlorination and cyclization | 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) nih.gov |

| Bromine | Br₂ | Induces bromination and cyclization | Brominated isothiazolinones |

| Sulfuryl Chloride | SO₂Cl₂ | Acts as a chlorinating and cyclizing agent | Chlorinated isothiazolinones google.com |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Provides an electrophilic chlorine source for cyclization | Succinimide |

Strategies for Derivatization of this compound and Analogues

The derivatization of the isothiazolidin-3-one scaffold is an area of chemical synthesis focused on creating analogues with potentially new or enhanced properties. These modifications often target the nitrogen atom, the carbon atoms of the heterocyclic ring, or the sulfur atom through oxidation.

The synthesis of isothiazolidin-3-one derivatives allows for the exploration of a wider chemical space. For instance, N-substituted isothiazol-3(2H)-ones can be prepared from N-substituted 3-benzoylpropionamides in two steps. researchgate.net This involves the reaction of the amides with thionyl chloride to form N-substituted 5-benzoylisothiazol-3(2H)-ones, which are then debenzoylated with an alkali. researchgate.net This method is applicable for synthesizing derivatives with bulky alkyl groups or substituted phenyl groups at the N-2 position. researchgate.net

A key derivatization strategy for isothiazolinones involves the oxidation of the sulfur atom to form isothiazolin-3-one 1-oxides or 1,1-dioxides. Representative 4-isothiazolin-3-one 1,1-dioxides have been successfully prepared through the reaction of the corresponding 4-isothiazolin-3-ones with m-chloroperbenzoic acid (mCPBA). researchgate.net This oxidation transforms the sulfide (B99878) in the ring into a sulfone group, which significantly alters the electronic properties and geometry of the molecule. Other oxidizing agents like chromic acid and nitric acid have also been used to create the corresponding 1-oxides from 3-hydroxyisothiazoles. researchgate.net While a specific synthesis for 2-Phenylisothiazolidin-3-one-1,1-Dioxide is not detailed in the provided search results, this general oxidation methodology represents a viable route to such derivatives from a 2-phenylisothiazolidin-3-one precursor.

Another approach to novel isothiazolidine-1,1-dioxide structures involves intramolecular carbo-Michael reactions. For example, alkyl isothiazolidine-1,1-dioxide 3-carboxylates have been synthesized from α-amino acid ester hydrochlorides. researchgate.net The process involves sulfonylation with (2-chloroethyl)sulfonyl chloride to create vinyl sulfonamides, which then undergo an intramolecular cyclization to form the target sp³-enriched sultams. researchgate.net This highlights the versatility of synthetic strategies available for creating diverse isothiazolidin-3-one analogues.

Combinatorial Synthesis Approaches for Derivative Libraries

Combinatorial chemistry serves as a powerful tool for the rapid generation of large, structurally diverse libraries of compounds, which can be invaluable for screening and identifying molecules with desired properties. While specific, large-scale combinatorial libraries exclusively dedicated to this compound are not extensively documented in publicly available literature, the principles of combinatorial synthesis are broadly applicable to heterocyclic scaffolds.

Methodologies such as solid-phase organic synthesis (SPOS) and liquid-phase parallel synthesis have been successfully employed to create libraries of related heterocyclic compounds. For instance, solid-phase strategies have been developed for the synthesis of tetrahydroisoquinolinone arrays, demonstrating the utility of this approach for generating extensive libraries of complex molecules. Similarly, liquid-phase parallel synthesis has been used to produce combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo nih.govmdpi.comthiazines.

These approaches typically involve a multi-step synthesis where a core scaffold is systematically modified with a variety of building blocks. For a hypothetical combinatorial library of this compound derivatives, one could envision a strategy where the isothiazolinone core is functionalized at various positions. This could involve varying the N-alkyl substituent (in place of the methyl group) or introducing diverse functional groups at positions 4 and 5 of the heterocyclic ring.

Table 1: Potential Combinatorial Derivatization of the Isothiazolinone Scaffold

| Position of Modification | Potential Building Blocks | Resulting Diversity |

| N-Substituent | Alkyl halides, Aryl halides | Varied steric and electronic properties |

| C4-Position | Halogenating agents, Aldehydes | Introduction of reactive handles, Extension of scaffold |

| C5-Position | Chlorinating agents, Electrophiles | Alteration of reactivity and biological profile |

This systematic approach allows for the creation of a vast number of unique derivatives from a relatively small set of starting materials, facilitating high-throughput screening for various applications.

Structural Modification and Optimization in Derivative Design

The structural modification of the this compound scaffold is crucial for optimizing its chemical and biological properties. Structure-activity relationship (SAR) studies, which correlate specific structural features with a compound's activity, guide the rational design of new derivatives. sci-hub.se The isothiazolinone ring is amenable to modification at several positions, primarily the nitrogen atom and carbons 4 and 5.

The biological efficacy of isothiazolones is highly dependent on the nature and position of substituents on the heterocyclic ring. sci-hub.se For example, the introduction of a chlorine atom at the C5 position, as seen in 5-chloro-2-methylisothiazolin-3-one (CMIT), significantly enhances its biocidal activity compared to the non-chlorinated parent compound, 2-methylisothiazolin-3-one (MIT). onepetro.org

Optimization strategies often focus on:

Varying the N-substituent: Replacing the methyl group with other alkyl or aryl groups can influence the compound's lipophilicity, steric profile, and interaction with biological targets. For instance, N-octylisothiazolinone (OIT) shows different properties and applications compared to MIT. nih.gov

Computational methods, such as semi-empirical and ab initio molecular orbital calculations, can be used to predict the electronic properties and geometries of derivatives, although direct correlation with biological activity is not always straightforward. sci-hub.se Parameters like solvation energies may play a significant role, suggesting that the ability of the molecule to diffuse through membranes is a critical factor in its mode of action. sci-hub.se

Synthesis of Novel Thiazolidin-4-one Analogues

Thiazolidin-4-ones are structurally related heterocyclic compounds that can be considered analogues of isothiazolinones. The synthesis of novel thiazolidin-4-one derivatives is an active area of research due to their diverse biological activities. nih.gov A common and versatile method for their synthesis is the one-pot, three-component cyclocondensation reaction. nih.gov

This reaction typically involves an amine, a substituted aldehyde, and a mercaptocarboxylic acid (like thioglycolic acid). nih.gov The versatility of this method allows for the generation of a wide array of derivatives by simply varying the starting components.

For example, a series of novel thiazolidin-4-ones was synthesized using 1-(2-aminoethyl)pyrrolidine (B145720) as the amine precursor, various substituted benzaldehydes, and a mercaptocarboxylic acid. nih.gov Another approach involves the reaction of Schiff bases with thioglycolic acid in the presence of a catalyst such as anhydrous ZnCl2. mdpi.com

Table 2: Examples of Synthesized Thiazolidin-4-one Derivatives

| Amine Component | Aldehyde Component | Mercapto-Acid | Resulting Analogue |

| 1-(2-aminoethyl)pyrrolidine | Substituted benzaldehydes | Thioglycolic acid | 2-Aryl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-ones nih.gov |

| Hydrazide derivatives | Aromatic aldehydes | Thioglycolic acid | N-(2-aryl-4-oxo-thiazolidin-3-yl) acetamides mdpi.com |

| 6-Amino-1,3-dimethyluracil | Aromatic aldehydes | 2-Mercaptoacetic acid | 2,3-Thiazolidin-4-one derivatives of uracil (B121893) researchcommons.org |

The Knoevenagel condensation is another key reaction used to introduce substituents at the 5-position of the thiazolidin-4-one ring, often starting from a pre-formed thiazolidinone core and reacting it with an aldehyde or ketone. nih.gov

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogues is fundamental for optimizing reaction conditions and improving yields.

One of the earliest reported syntheses of 2-methylisothiazol-3(2H)-one involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. nih.govwikipedia.org This intramolecular reaction proceeds with the elimination of hydrogen cyanide (HCN) to form the stable five-membered isothiazolinone ring. wikipedia.org

Another significant synthetic route is the one-step chlorination-cyclization of 3,3′-dithiopropionamides. nih.gov For the synthesis of this compound, N,N'-dimethyl-3,3'-dithiodipropionamide is treated with a chlorinating agent like sulfuryl chloride (SO2Cl2). The proposed mechanism involves the oxidative cleavage of the disulfide bond to form a sulfenyl chloride intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the electrophilic sulfur atom, followed by elimination of HCl.

The mechanism for the synthesis of thiazolidin-4-one analogues via the three-component reaction is generally believed to proceed in a stepwise manner. The first step is the formation of a Schiff base (an imine) from the condensation of the primary amine and the aldehyde. Subsequently, the thiol group of the mercaptocarboxylic acid attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization, where the carboxylic acid group condenses with the nitrogen atom, eliminating a molecule of water to form the thiazolidin-4-one ring.

Reaction Mechanisms and Environmental Transformation Pathways of 2 Methylisothiazolidin 3 One

Hydrolytic Degradation Mechanisms

The stability of 2-Methylisothiazolin-3-one (MIT) in aqueous environments is significantly influenced by hydrolysis, a chemical process involving the reaction of the compound with water. The rate and outcome of this degradation are heavily dependent on environmental factors such as pH and temperature.

Kinetics of Hydrolysis as a Function of pH and Temperature

The hydrolytic stability of 2-Methylisothiazolin-3-one is markedly dependent on pH. Generally, the compound is stable under acidic to neutral conditions. However, as the pH increases into the alkaline range, the rate of degradation accelerates. Studies on isothiazolinones indicate they are most stable in the pH range of 4-8. researchgate.net Beyond this range, particularly at pH levels greater than 8, they undergo decomposition. researchgate.net

While some studies conducted at 25°C have observed no noticeable degradation of MIT at pH 4, 7, and 9, others suggest that an alkaline environment promotes its degradation. nih.govresearchgate.net For the closely related and often co-formulated compound, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), the effect is more pronounced. The rate of disappearance for CMIT increases by a factor of approximately 2000 when moving from pH 4.5 to 11. nih.gov One study quantified the half-life of CMIT at various alkaline pH levels, demonstrating a rapid decrease in stability as alkalinity increases. researchgate.net

Temperature also plays a crucial role in the hydrolysis rate. An increase in temperature generally leads to a faster degradation of isothiazolinones. For CMIT, raising the temperature from 7°C to 40°C can increase the rate of degradation by one to two orders of magnitude. nih.gov This suggests that in warmer environmental conditions, the persistence of MIT through hydrolysis would be significantly shorter.

Table 1: Hydrolytic Half-Life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) at Various pH Levels

| pH | Half-Life (Days) |

| 8.5 | 47 |

| 9.0 | 23 |

| 9.6 | 3.3 |

| 10.0 | 2 |

This data for the related compound CMIT illustrates the typical influence of pH on the hydrolytic stability of the isothiazolinone ring structure.

Identification of Hydrolytic Transformation Products

The primary mechanism of hydrolytic degradation for isothiazolinones involves the opening of the heterocyclic ring. nih.gov In alkaline conditions, the isothiazolinone ring of CMIT undergoes cleavage, leading to the formation of less active products. researchgate.net The principal degradative pathway involves the opening of the ring and the loss of sulfur. nih.gov This initial cleavage leads to the formation of intermediate compounds that are further broken down. For CMIT, the degradation proceeds to form N-methylmalonamic acid. nih.gov This intermediate is then further degraded through a series of smaller organic acids, including malonamic acid, malonic acid, acetic acid, and formic acid, which are ultimately converted to carbon dioxide. nih.gov While MIT lacks the chlorine atom of CMIT, a similar pathway involving ring opening and subsequent degradation to small organic acids is the expected route for its hydrolysis.

Phototransformation Mechanisms

Sunlight can be a significant driver of transformation for 2-Methylisothiazolin-3-one in the environment. Phototransformation, or photolysis, involves the degradation of a compound due to the absorption of light energy.

Photolytic Cleavage Pathways of the Isothiazolone (B3347624) Ring

The phototransformation of isothiazolinones is typically initiated by the cleavage of the isothiazolone ring structure. nih.gov One proposed pathway involves the breaking of the nitrogen-sulfur (N-S) bond within the five-membered ring upon absorption of UV radiation. nih.govnih.gov This initial cleavage generates reactive intermediates that undergo further reactions. For other isothiazolinones, subsequent steps can include hydroxylation, oxidation, and, in the case of chlorinated variants, dechlorination. nih.gov Studies on CMIT have identified several degradation mechanisms during VUV/UV irradiation, including the oxidation of the sulfur atom, the addition of hydroxyl groups to the carbon-carbon double bond, demethylation on the nitrogen atom, and substitution of the chlorine atom by a hydroxyl group. researchgate.netnih.gov These pathways highlight the susceptibility of the core isothiazolinone structure to photolytic attack.

Characterization of Photodegradation Products

The cleavage of the isothiazolone ring leads to a variety of degradation products. Studies on related isothiazolinones provide insight into the likely products from MIT phototransformation. For instance, the photodegradation of n-octylisothiazolinone (OIT) results in the formation of N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, and N-octylformamide, with octylamine (B49996) as a final product. nih.gov Similarly, another isothiazolinone, Sea-Nine 211, degrades into N-n-octyl malonamic acid and N-n-octyl acetamide. nih.gov These findings suggest that the phototransformation of MIT would likely lead to the formation of N-methyl amides and related acidic compounds as the ring structure is broken down. The photocatalytic degradation of isothiazolinone mixtures has been shown to proceed via pseudo-first-order kinetics, with the reaction being faster in the presence of oxygen and hydrogen peroxide. researchgate.net

Biotic Degradation Pathways

Microorganisms in soil and water play a crucial role in the environmental degradation of 2-Methylisothiazolin-3-one. Biotic degradation is often a rapid and effective pathway for the compound's removal from the environment.

In soil, MIT has been observed to degrade quickly, with one study reporting a half-life of just 0.28 days. nih.gov Fungal degradation, in particular, has been shown to be efficient. Several fungal strains, including Trichoderma longibrachiatum, Fusarium solani, and Aspergillus niger, are capable of completely degrading MIT in liquid media within 16 hours. austinpublishinggroup.com

The proposed biodegradation pathway involves an initial cleavage of the isothiazolinone ring and the loss of the sulfur atom, which leads to the formation of N-methyl-crylic-acetone. austinpublishinggroup.com This intermediate then undergoes sequential oxidation. austinpublishinggroup.com Depending on the specific fungal species, a variety of short-chain organic acids have been identified as metabolites. austinpublishinggroup.com These include:

Aspergillus niger: Malonic acid, lactic acid, acetic acid, 2-oxobutanoic acid, and methoxyacetic acid. austinpublishinggroup.com

Fusarium solani: Acetic acid, propionic acid, malonic acid, and 2-oxobutanoic acid. austinpublishinggroup.com

Trichoderma longibrachiatum: Tartaric acid, acetic acid, and 2-oxobutanoic acid. austinpublishinggroup.com

This transformation into simple organic acids indicates that microorganisms can effectively break down the complex heterocyclic structure of MIT, incorporating its components into their metabolic pathways. austinpublishinggroup.com

Microbial Degradation in Aquatic Systems

2-Methylisothiazolidin-3-one (MIT) is susceptible to microbial degradation in aquatic environments. Its persistence is influenced by the concentration of the biocide, as high concentrations can be toxic to the very microorganisms that would otherwise degrade it. In a laboratory-based aerobic microcosm using river water and sediment, the half-life of methylisothiazolinone was determined to be 9 days nih.gov. Standard biodegradability screening tests, which often use high concentrations, may show apparent non-degradability due to toxicity to the microbial inoculum industrialchemicals.gov.au. However, when tested at lower, more environmentally relevant concentrations, biodegradation is observed. For instance, in a respirometric CO₂ evolution test (OECD TG 301B), MIT at concentrations of 0.1, 0.03, and 0.01 mg/L showed 54%, 56%, and 48% mineralization over 29 days, respectively industrialchemicals.gov.au.

While stable to hydrolysis under neutral and acidic conditions, its degradation can be influenced by pH in aquatic systems industrialchemicals.gov.auresearchgate.net. The primary environmental degradation pathway for MIT in aquatic systems involves microbial action that leads to the opening of the isothiazolinone ring industrialchemicals.gov.aunih.gov. This process ultimately breaks the compound down into simpler molecules. Given its low Henry's Law constant, MIT is only slightly volatile from water, meaning its primary fate is within the aquatic column and sediment rather than volatilization into the atmosphere industrialchemicals.gov.au.

Fungal Biodegradation Mechanisms

Several fungal species have demonstrated the ability to degrade this compound, often utilizing it as a source of carbon and other nutrients. The primary mechanism of fungal biodegradation involves the cleavage of the isothiazolinone ring structure, followed by the loss of the sulfur atom austinpublishinggroup.com. This initial step leads to the formation of intermediate compounds that are further broken down into short-chain organic acids austinpublishinggroup.com.

Research has identified specific fungal strains capable of this biotransformation. Strains such as Trichoderma longibrachiatum FB01, Fusarium solani FB07, and Aspergillus niger FB14 have been shown to effectively degrade MIT in liquid cultures austinpublishinggroup.com. Similarly, the white-rot fungus Phanerochaete chrysosporium DSM 1556 has been observed to completely remove MIT from growth medium within 12 hours of incubation researchgate.net. The proposed pathway suggests an oxidation process similar to that seen in photocatalytic degradation, where the ring cleavage leads to amine products that are subsequently oxidized austinpublishinggroup.com. This process results in the acidification of the culture medium due to the production of various organic acids austinpublishinggroup.com.

Aerobic Soil Transformation and Persistence

In terrestrial environments, this compound is generally considered to be non-persistent to slightly persistent in aerobic soils canada.ca. Studies have shown that it undergoes rapid primary biodegradation. The primary degradation half-life in soil has been reported to be as short as 6.7 hours at a concentration of 2 µg per gram of soil industrialchemicals.gov.au. Another study investigating its degradation in a loamy sand soil found a half-life of 0.28 days (6.72 hours) nih.gov.

Despite this rapid dissipation, the biocidal nature of the compound can have lingering effects on soil microbial communities. Research has shown that inhibitory effects on microbial growth and activity, particularly fungal growth and substrate-induced respiration, can persist long after the parent compound has dissipated researchgate.net. This indicates a potential for "legacy effects," where the recovery of normal soil microbial functions is delayed researchgate.net. The principal degradation pathway in soil, similar to aquatic systems, involves the opening of the isothiazole (B42339) ring to form N-methylmalonamic acid industrialchemicals.gov.aunih.gov. Due to its rapid degradation and low soil adsorption coefficient, concentrations in groundwater are expected to be low canada.ca.

Below is a table summarizing the degradation half-life of this compound in different environmental matrices.

| Environmental Matrix | Half-Life (t½) | Conditions |

| Aerobic Soil | 6.7 hours | Concentration: 2 µg/g |

| Loamy Sand Soil | 0.28 days (6.72 hours) | - |

| Aquatic Microcosm | 9 days | River water and sediment |

Enzymatic Contributions to Biodegradation

The antimicrobial mechanism of this compound provides insight into the enzymatic interactions it has within cells, though this describes its mode of action rather than its breakdown by resistant organisms. MIT enters microbial cells and disrupts metabolic pathways by inhibiting key dehydrogenase enzymes within the tricarboxylic acid (TCA) cycle austinpublishinggroup.com. The specific enzymes inhibited include α-ketoglutarate dehydrogenase, pyruvate (B1213749) dehydrogenase, succinate (B1194679) dehydrogenase, and lactate (B86563) dehydrogenase austinpublishinggroup.com. It also inhibits NADH dehydrogenase, which is crucial for energy generation austinpublishinggroup.com. This widespread enzymatic inhibition leads to a rapid cessation of ATP synthesis in both aerobic and anaerobic cells austinpublishinggroup.com.

While the above describes the compound's toxic action, the biodegradation by resistant microorganisms involves a different set of enzymatic processes. Fungi like Phanerochaete chrysosporium, a white-rot fungus known for producing powerful extracellular oxidative enzymes, are capable of degrading MIT researchgate.net. Although the specific enzymes from this fungus responsible for MIT degradation have not been fully characterized, white-rot fungi are known to produce non-specific enzymes like manganese peroxidases and laccases. These enzymes are involved in the degradation of a wide range of complex organic compounds and are likely contributors to the initial cleavage of the isothiazolinone ring structure.

Identification and Characterization of Biotic Metabolites

The biodegradation of this compound results in several smaller, more polar metabolites. The principal degradation pathway, identified in both soil and aquatic environments, involves the cleavage of the N-S bond in the isothiazolinone ring, leading to the formation of N-methylmalonamic acid (NMMA) industrialchemicals.gov.aunih.govnih.gov. This metabolite is considered a key indicator of exposure to and metabolism of MIT nih.govnih.govresearchgate.net.

Further degradation proceeds through the formation of other organic acids. Studies involving fungal degradation have identified a range of these acidic metabolites. For example, cultivation of Aspergillus niger FB14 with MIT led to the identification of malonic acid , lactic acid , acetic acid , 2-oxi-butanoic acid , and metoxi acetic acid austinpublishinggroup.com. Degradation by Fusarium solani FB07 produced acetic acid , propionic acid , malonic acid , and 2-oxobutyric acid austinpublishinggroup.com. With Trichoderma longibrachiatum FB01, the identified metabolites were tartaric acid , acetic acid , and 2-oxobutyric acid austinpublishinggroup.com. Furthermore, biotransformation by Phanerochaete chrysosporium has been shown to produce monohydroxylated and dihydroxylated methylisothiazolinone as intermediate products alongside NMMA researchgate.net.

The table below lists the biotic metabolites of this compound identified in various studies.

| Metabolite | Fungal Species/System |

| N-methylmalonamic acid (NMMA) | General pathway; Phanerochaete chrysosporium |

| Monohydroxylated methylisothiazolinone | Phanerochaete chrysosporium |

| Dihydroxylated methylisothiazolinone | Phanerochaete chrysosporium |

| Malonic acid | Aspergillus niger, Fusarium solani |

| Lactic acid | Aspergillus niger |

| Acetic acid | Aspergillus niger, Fusarium solani, Trichoderma longibrachiatum |

| 2-Oxi-butanoic acid | Aspergillus niger |

| Metoxi acetic acid | Aspergillus niger |

| Propionic acid | Fusarium solani |

| 2-Oxobutyric acid | Fusarium solani, Trichoderma longibrachiatum |

| Tartaric acid | Trichoderma longibrachiatum |

Advanced Analytical Methodologies for 2 Methylisothiazolidin 3 One Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of isothiazolinone analysis, providing the separation power needed to resolve these compounds from complex sample components. Both liquid and gas chromatography have been successfully applied to the analysis of MI.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of 2-Methylisothiazolidin-3-one and other isothiazolinones due to its versatility and efficiency. researchgate.netresearchgate.netscirp.org

HPLC coupled with Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used method for the quantification of isothiazolinones. researchgate.netscirp.org This technique relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, the maximum peak is typically observed at a wavelength of 274 nm. sdu.dk In a study analyzing MI in textiles, the analyte was detected at 274 nm. sdu.dk Another method for the simultaneous analysis of MI, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), and 1,2-benzisothiazolin-3-one (BIT) in water-borne adhesives utilized a diode array detector (DAD) for detection. nih.gov

Table 1: HPLC-UV-Vis Method Parameters for Isothiazolinone Analysis

| Parameter | Condition 1 | Condition 2 |

| Analyte(s) | MI | MI, CMI, BIT |

| Detector | UV-Vis | Diode Array Detector (DAD) |

| Wavelength | 274 nm | Not specified |

| Mobile Phase | Eluent A: 0.25% o-phosphoric acidEluent B: Methanol | Methanol-water |

| Elution | Gradient | Gradient |

| Reference | Hofmann et al. (2018) sdu.dk | nih.gov |

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov This technique has become one of the most important methods for detecting isothiazolinones. nih.gov HPLC-MS/MS offers excellent capabilities for structure determination and can achieve very low detection limits. nih.gov Multiple-reaction monitoring (MRM) is a common mode of operation for the qualitative and quantitative analysis of target isothiazolinones. nih.govsciex.comsemanticscholar.orgmdpi.com

Several studies have developed HPLC-MS/MS methods for the simultaneous determination of multiple isothiazolinones, including MI, in various matrices such as children's sports protectors, water-based adhesives, and cosmetics. nih.govnih.govsemanticscholar.orgmdpi.com These methods have demonstrated satisfactory recoveries and low limits of detection (LOD) and quantification (LOQ). nih.govsemanticscholar.orgmdpi.com For instance, one method for analyzing six isothiazolinones in water-based adhesives reported recoveries between 81.5% and 107.3%, with LODs and LOQs at low levels. nih.govsemanticscholar.orgmdpi.com

Table 2: Performance of a Validated HPLC-MS/MS Method for Isothiazolinone Analysis in Water-Based Adhesives

| Analyte | Linearity Range (mg/L) | Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |

| MI | 0.010–1.0 | 81.5–107.3 | < 5.9 | 0.010 | 0.020 |

| CMI | 0.010–1.0 | 81.5–107.3 | < 5.9 | 0.010 | 0.020 |

| BIT | 0.010–1.0 | 81.5–107.3 | < 5.9 | 0.010 | 0.020 |

| OIT | 0.010–1.0 | 81.5–107.3 | < 5.9 | 0.010 | 0.020 |

| DCOIT | 0.010–1.0 | 81.5–107.3 | < 5.9 | 0.010 | 0.020 |

| MBIT | 0.010–1.0 | 81.5–107.3 | < 5.9 | 0.010 | 0.020 |

Data sourced from a study on the simultaneous quantitative analysis of six isothiazolinones in water-based adhesive used for food contact materials. nih.govsemanticscholar.orgmdpi.com

The choice of the chromatographic column is critical for achieving the desired separation. C18 columns are widely used for the separation of isothiazolinones in reversed-phase HPLC. nih.govhalocolumns.com An Agilent Poroshell 120EC-C18 column (4.6 mm × 50 mm, 2.7 μm) was used in one study for the analysis of isothiazolinones. nih.gov Another rapid HPLC method for the quantitative analysis of MI, CMI, and BIT also employed a C18 column. nih.gov In a study for the simultaneous analysis of four preservatives, a Hypersil Gold C18 column was found to be the most suitable among several tested chemistries. researchgate.net While C18 phases are versatile, other chemistries like Pentafluorophenyl (PFP) can offer alternative selectivity for difficult separations. halocolumns.com

The mobile phase composition and elution mode are key parameters that are optimized to achieve efficient separation. Mobile phases typically consist of a mixture of water and an organic solvent, such as methanol or acetonitrile. nih.govallanchem.com The choice between methanol-water and acetonitrile-water can affect the precision and response of the target compounds, with methanol-water showing better precision in some cases. nih.gov

Gradient elution, where the mobile phase composition is changed during the analytical run, is commonly employed to separate compounds with a wide range of polarities. nih.govnih.govallanchem.com For example, a gradient elution program for analyzing isothiazolinones started with 10% methanol, which was linearly increased to 60% in 2 minutes, then to 100% in the next minute, and held for 6 minutes. nih.gov Another method used a gradient of water and acetonitrile to separate four preservatives. researchgate.net

Table 3: Example of a Gradient Elution Program for Isothiazolinone Analysis

| Time (minutes) | % Methanol | % Water |

| 0–2 | 10 → 60 | 90 → 40 |

| 2–3 | 60 → 100 | 40 → 0 |

| 3–9 | 100 | 0 |

This is an example of a gradient program used in an HPLC method for isothiazolinone analysis. nih.gov

While less common than HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of isothiazolinones. researchgate.net A method was developed for the determination of five isothiazolinone biocides, including 2-methyl-3-isothiazolinone (MI), in environmental waters. researchgate.netnih.gov This method involved pre-concentration of the analytes by solid-phase extraction followed by GC-MS determination. researchgate.netnih.gov For some isothiazolinones, derivatization may be necessary to improve their chromatographic performance. researchgate.netnih.gov A study on the determination of MI and 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) in cosmetic products also utilized GC-MS after extraction. ui.ac.id This validated method showed good recoveries (97.87-103.15%) and low relative standard deviations (<11%). ui.ac.id

High-Performance Liquid Chromatography (HPLC) Systems

Sample Preparation and Extraction Methodologies

The accurate analysis of this compound (MI) is heavily reliant on the efficacy of sample preparation and extraction. The primary goal of these initial steps is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be employed.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction is a widely used technique that employs high-frequency sound waves to facilitate the extraction of analytes from a solid or liquid sample. The acoustic cavitation generated by the ultrasonic waves creates, grows, and implodes microscopic bubbles in the solvent, leading to a disruption of the sample matrix and enhanced penetration of the solvent. This results in a more efficient and faster extraction process compared to traditional methods.

In the context of this compound analysis, UAE has been successfully applied to various sample types, including cosmetics and water-based adhesives. For instance, in the analysis of cosmetic products, samples have been subjected to ultrasonic waves for periods as long as 90 minutes to ensure the complete extraction of the target analyte. nih.gov Research has also compared the effectiveness of UAE with other methods, such as vortex extraction, for analyzing isothiazolinones in water-based adhesives. In some cases, no significant differences in extraction efficiency were observed between the two methods. nih.gov

Key parameters that are often optimized in UAE include the choice of solvent, temperature, and the duration of sonication.

| Parameter | Typical Range/Value | Rationale |

| Solvent | Methanol, Acetonitrile, Water mixtures | Selected based on the solubility of MI and compatibility with the sample matrix. |

| Temperature | Ambient to slightly elevated | Higher temperatures can enhance extraction efficiency, but must be controlled to prevent degradation of the analyte. |

| Duration | 15 - 90 minutes | Optimized to maximize recovery without causing analyte degradation. nih.govnih.gov |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and versatile sample preparation technique that is extensively used for the purification and concentration of analytes from complex matrices. The principle of SPE involves the partitioning of a solute between a solid phase (the sorbent) and a liquid phase (the sample and eluting solvent). The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

For the analysis of this compound, various SPE sorbents have been utilized, with the choice depending on the polarity of the analyte and the nature of the sample matrix. A study on the determination of isothiazolinones in cosmetics employed a matrix solid-phase dispersion (MSPD) approach, a modified SPE technique. In this method, florisil was used as the dispersive phase and methanol as the elution solvent to achieve satisfactory recoveries. researchgate.net

The selection of the appropriate sorbent and elution solvent is critical for the successful implementation of SPE.

| Sorbent Type | Elution Solvent | Application Example |

| Florisil | Methanol | Determination of isothiazolinones in cosmetics and household products. researchgate.net |

| C18 | Methanol/Water mixtures | Extraction of polar compounds from aqueous samples. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classical separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The analyte is partitioned between the two phases, and the phase containing the analyte of interest is then collected for further analysis. LLE is a straightforward and effective method for the extraction of analytes from aqueous samples.

In the analysis of this compound, LLE has been employed using various solvent systems. For example, a method for the analysis of isothiazolinones utilized a 50% methanol in water solution as the aqueous phase and heptane as the organic extraction solvent. nih.gov The choice of the organic solvent is crucial and is based on its polarity and its ability to efficiently extract the target analyte while minimizing the co-extraction of interfering substances.

Other Extraction and Purification Techniques (e.g., Centrifugation, Filtration)

In addition to the primary extraction methods, other techniques are often employed to further purify the sample extract before instrumental analysis. Centrifugation is used to separate solid particles from a liquid by spinning the sample at high speed. This is particularly useful for removing suspended solids from the sample matrix after an extraction step. Filtration is another common technique used to remove particulate matter from a liquid or gas by passing it through a filter medium.

In a study on the determination of isothiazolinone biocides in water-borne adhesives, the sample extract was explicitly purified by centrifugation and filtration prior to analysis by high-performance liquid chromatography (HPLC). nih.gov These steps are essential to prevent the clogging of the analytical column and to ensure the longevity of the instrument.

Method Validation and Performance Characteristics

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. It involves a series of experiments designed to evaluate the performance characteristics of the method, ensuring that it is reliable, accurate, and precise.

Linearity and Calibration Range Determination

Linearity is a fundamental performance characteristic of an analytical method that describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The linearity of a method is typically evaluated by analyzing a series of standard solutions of known concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed. The coefficient of determination (r²), which should be close to 1, is a measure of the goodness of fit of the data to the regression line.

Several studies on the analysis of this compound have reported excellent linearity over specific concentration ranges. For instance, an HPLC method for the analysis of isothiazolinones in water-borne adhesives demonstrated linearity in the range of 0.25-10.0 mg/L with a coefficient of determination (r²) of ≥ 0.9992. nih.gov Another study focusing on the migration of isothiazolinones from children's sports protectors established a linear range of 0.010–0.500 mg L−1 with an r² value greater than 0.9990. nih.gov Furthermore, research on personal care products reported a linear range for MI from 0.3676 to 18.38 mg/L with an r² greater than 0.99. vienkiemnghiem.gov.vn

The following table summarizes the linearity and calibration range data from various studies on the analysis of this compound.

| Analytical Method | Matrix | Linearity Range | Coefficient of Determination (r²) |

| HPLC | Water-borne Adhesives | 0.25-10.0 mg/L | ≥ 0.9992 nih.gov |

| HPLC-MS/MS | Children's Sports Protectors | 0.010–0.500 mg L−1 | > 0.9990 nih.gov |

| HPLC-DAD | Personal Care Products | 0.3676 - 18.38 mg/L | > 0.99 vienkiemnghiem.gov.vnresearchgate.net |

| HPLC | Cosmetic Products | Not Specified | 0.9996 nih.govnih.gov |

Precision and Accuracy Assessment (e.g., Recoveries, RSD, Measurement Uncertainty)

The validation of analytical methods for the quantification of this compound (MI) requires a thorough assessment of precision and accuracy to ensure reliable and reproducible results. Accuracy, often expressed as the percentage recovery, indicates the closeness of a measured value to a known true value. Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample and is typically expressed as the relative standard deviation (RSD).

In the analysis of isothiazolinones, including MI, using High-Performance Liquid Chromatography (HPLC), method validation has demonstrated high accuracy and precision. For instance, in the analysis of water-borne adhesives, recoveries for MI were found to be between 92% and 103%, with RSD values not exceeding 4% wikipedia.org. Another study utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for analyzing MI migration from sports protectors into artificial sweat reported recoveries ranging from 87.2% to 114.8% chemguide.co.uk. The precision in this study was also robust, with intra-day and inter-day RSDs below 8% chemguide.co.uk. A separate HPLC-MS/MS method for water-based adhesives showed recoveries between 81.5% and 107.3% with an RSD of less than 5.9% nih.gov.

Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand, providing a quantitative indication of the quality and reliability of the test result. It is an essential component of method validation, encompassing all sources of error in the analytical process.

Summary of Precision and Accuracy Data for this compound Analysis

| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|

| HPLC | Water-borne Adhesives | 92% - 103% | < 4% | wikipedia.org |

| HPLC-MS/MS | Artificial Sweat | 87.2% - 114.8% | < 8% | chemguide.co.uk |

| HPLC-MS/MS | Water-based Adhesives | 81.5% - 107.3% | < 5.9% | nih.gov |

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for determining the sensitivity of an analytical method.

Various analytical techniques have established different LODs and LOQs for this compound, depending on the complexity of the matrix and the sophistication of the instrumentation.

An HPLC method developed for water-borne adhesives reported an LOD between 0.43 mg/kg and 1.14 mg/kg, and an LOQ between 1.44 mg/kg and 3.81 mg/kg wikipedia.org.

Using HPLC-MS/MS for the analysis of water-based adhesives, a more sensitive LOD of 0.01 mg/L and an LOQ of 0.02 mg/L were achieved nih.gov.

An Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) method achieved an LOD of 10 ng/g and an LOQ of 30 ng/g.

Another HPLC-MS/MS method for detecting migration into sweat simulant established quantification limits between 0.7 and 3.0 µg/L chemguide.co.uk.

Reported LOD and LOQ for this compound

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| HPLC | 0.43 - 1.14 mg/kg | 1.44 - 3.81 mg/kg | wikipedia.org |

| HPLC-MS/MS | 0.01 mg/L | 0.02 mg/L | nih.gov |

| UHPLC-Q-TOF-MS | 10 ng/g | 30 ng/g | |

| HPLC-MS/MS | N/A | 0.7 - 3.0 µg/L | chemguide.co.uk |

Spectroscopic Characterization Techniques (for structural elucidation of intermediates and derivatives)

Spectroscopic techniques are indispensable for the structural elucidation of this compound, its reaction intermediates, and derivatives. These methods provide detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H (proton) and ¹³C (carbon-13) nuclei, the exact arrangement of atoms can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group attached to the nitrogen atom and the two protons on the heterocyclic ring's carbon-carbon double bond. The ¹³C NMR spectrum would complement this by showing signals for the methyl carbon, the two vinyl carbons, and the carbonyl carbon. While specific, experimentally derived spectral data for the parent compound is not detailed in the reviewed literature, NMR remains the primary technique for the unambiguous structural confirmation of its derivatives and reaction intermediates.

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₅NOS), the exact mass is 115.0092 Da, and its molecular weight is 115.16 g/mol . In techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 116.0165.

High-resolution mass spectrometry can confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For isothiazolinones, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and the opening of the heterocyclic ring, which aids in the structural confirmation of the molecule and its derivatives.

Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅NOS | |

| Molecular Weight | 115.16 g/mol | |

| Exact Mass | 115.0092 Da | |

| Precursor Ion (ESI+) | [M+H]⁺ at m/z 116.0165 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is useful for quantifying compounds containing chromophores (light-absorbing groups). The isothiazolinone ring system in this compound acts as a chromophore. The wavelength of maximum absorbance (λmax) is dependent on the solvent used. For this compound, the λmax has been reported as 275 nm in 95% ethanol and 281 nm in diethyl ether. This property is often exploited in HPLC methods that use a UV detector for quantification.

UV-Vis Absorbance Data for this compound

| Solvent | λmax (nm) | Reference |

|---|---|---|

| 95% Ethanol | 275 | |

| Diethyl Ether | 281 |

Theoretical and Computational Chemistry Studies of 2 Methylisothiazolidin 3 One

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic properties of isothiazolinone-based compounds. These studies provide a foundational understanding of the molecule's intrinsic characteristics.

Molecular Structure: DFT calculations, such as with the B3LYP functional and a 6-311G(d,p) basis set, can be used to predict the geometric parameters of the thiazolidinone ring system. researchgate.net These calculations establish key bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net

Molecular Reactivity: The reactivity of the molecule can be understood by analyzing its electronic properties.

Natural Bond Orbital (NBO) Analysis: NBO calculations reveal the charge distribution on different atoms and identify intramolecular charge transfer (ICT) interactions. researchgate.net For instance, interactions like the transfer of electron density from a lone pair on an oxygen atom to an antibonding orbital of a nitrogen-carbon bond (LP(2)O → BD*(1)N–C) can significantly stabilize the molecular system. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

A summary of typical parameters obtained from DFT calculations for a related thiazolidinone derivative is presented below.

| Calculation Type | Parameter | Typical Finding | Significance |

| Geometry Optimization | Bond Lengths, Angles | Good agreement with experimental data | Confirms the accuracy of the computational model |

| NBO Analysis | Intramolecular Charge Transfer (ICT) | Stabilization energies (e.g., 20-55 kcal/mol) | Reveals internal electronic interactions that contribute to molecular stability |

| FMO Analysis | HOMO-LUMO Energy Gap | Defines electronic transition energies | Indicates chemical reactivity and stability |

| MEP Analysis | Electrophilic/Nucleophilic Sites | Identifies positive (blue) and negative (red) potential regions | Predicts sites of chemical reactions |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This approach provides a dynamic picture of a molecule's behavior, revealing its conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological receptor. researchgate.netmdpi.com

For isothiazolinone derivatives, MD simulations can elucidate:

Conformational States: Molecules are not static; they exist in a range of different shapes or conformations. MD simulations can explore the potential energy surface of a molecule to identify stable, low-energy conformations and the transitions between them. uoa.grnih.gov Studies on related heterocyclic systems have shown that the energy barriers between different isomers can be quite high (e.g., >20 kcal/mol), indicating that one conformation is often dominant. uoa.gr

Solvent Interactions: By simulating the molecule in a solvent like water, MD can detail how solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. This is crucial for understanding solubility and the hydrophobic effect.

Binding Dynamics: When a ligand binds to a protein, MD simulations can show how the ligand's conformation adapts to the binding site and how the protein itself may undergo conformational changes. mdpi.commdpi.com These simulations can also calculate the stability of the ligand-protein complex over time.

Computational Studies of Molecular Interactions

Understanding how 2-Methylisothiazolidin-3-one and its derivatives interact with biological macromolecules is key to explaining their biological activity. Computational methods like molecular docking are central to this effort. samipubco.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. samipubco.com This method is instrumental in drug discovery for identifying potential inhibitors. samipubco.com Derivatives of the isothiazolinone scaffold have been studied as inhibitors of various enzymes, including Protein Kinase CK2, which is a target in cancer therapy. chem-soc.si

In a typical docking study involving CK2 inhibitors:

Preparation: The 3D structures of the protein (e.g., Protein Kinase CK2) and the ligands (isothiazolinone derivatives) are prepared. This involves adding hydrogen atoms and assigning charges.

Binding Site Definition: The active site of the protein is defined, often based on the location of a known co-crystallized ligand.

Docking Simulation: A docking algorithm samples many possible orientations of the ligand within the active site and scores them based on how well they fit and the favorability of their interactions. nih.gov

Docking studies of inhibitors with Protein Kinase CK2 have identified key amino acid residues in the active site that are crucial for binding. These often include Val116, Ile66, and Met163. The binding mode of active compounds often involves the formation of specific interactions with these residues. chem-soc.si

Hydrophobic interactions are a primary driving force for the binding of a ligand to a protein. nih.govthescipub.com They occur when nonpolar parts of the ligand and the protein associate to minimize their contact with water. nih.gov

In the context of CK2 or similar kinases, the active site often contains a hydrophobic pocket. thescipub.com Computational analysis can quantify these interactions by:

Identifying Hydrophobic Residues: Amino acids such as Valine, Leucine, Isoleucine, Phenylalanine, and Proline often line hydrophobic pockets. nih.govthescipub.com In CK2, residues like Val116, Val45, Ile66, and Met163 contribute to a nonpolar surface that can interact with hydrophobic parts of a ligand.

Calculating Surface Area: The extent of the hydrophobic effect can be estimated by calculating the solvent-accessible surface area (SASA) that becomes buried upon ligand binding. A greater reduction in exposed nonpolar surface area generally corresponds to a more favorable binding energy.

Hydrogen bonds are highly specific, directional interactions that are critical for molecular recognition and binding affinity. mdpi.com They involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Relationship (SFR) Modeling for Derivatives

QSAR and SFR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. brieflands.comresearchgate.net These models are valuable for predicting the activity of new, unsynthesized molecules and for understanding which molecular properties are most important for function. nih.govmdpi.comsemanticscholar.org

For a series of isothiazolinone derivatives studied as enzyme inhibitors, a QSAR model is typically developed as follows:

Data Set: A collection of derivatives with experimentally measured biological activities (e.g., IC50 values) is assembled. brieflands.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can describe various properties:

2D Descriptors: Molecular weight, atom counts, connectivity indices. researchgate.net

3D Descriptors: van der Waals volume, polar surface area (PSA). researchgate.net

Electronic Descriptors: Dipole moment, atomic charges.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build an equation that links a subset of these descriptors to the biological activity. brieflands.comresearchgate.net

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by using an external test set of compounds not used in model creation. brieflands.com

A study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors found that descriptors related to electronegativity, atomic masses, and van der Waals volumes were significant in determining inhibitory activity. brieflands.com The resulting QSAR model showed a strong correlation between the predicted and experimental activities, demonstrating its utility in guiding the design of more potent inhibitors. brieflands.com

Below is an example of a QSAR model structure.

| Model Component | Description | Example |

| Dependent Variable | The biological activity being predicted. | pIC50 (-log IC50) |

| Independent Variables | The calculated molecular descriptors. | Atomic van der Waals volumes, Electronegativity descriptors |

| Statistical Method | The algorithm used to create the model. | Stepwise Multiple Linear Regression (SW-MLR) |

| Validation Metrics | Statistics that measure the model's quality. | R² (Correlation Coefficient), Q² (Cross-validated R²) |

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical and computational chemistry studies offer molecular-level insights into the reaction mechanisms of this compound (MIT), a widely used biocide. These investigations focus on predicting the plausible pathways for its degradation and characterizing the high-energy transition states that govern the kinetics of these transformations. While detailed computational studies providing specific activation energies and transition state geometries for every possible reaction pathway of MIT are not extensively available in publicly accessible literature, the existing body of research, combined with theoretical principles, allows for the elucidation of key degradation routes.

The primary modes of this compound degradation that have been explored, and for which theoretical predictions can be inferred, include hydrolysis, chlorination, and ozonation. A central theme in these degradation pathways is the susceptibility of the isothiazolinone ring to nucleophilic attack, often leading to ring-opening and subsequent loss of biocidal activity.

Hydrolysis and Nucleophilic Attack:

The chemical structure of this compound features an electrophilic sulfur atom within the five-membered heterocyclic ring. This makes it susceptible to attack by nucleophiles, a key reaction pathway in its degradation. In aqueous environments, particularly under alkaline conditions, the hydroxide ion (OH⁻) can act as a nucleophile, initiating the hydrolysis of the isothiazolinone ring.

Theoretical models predict that the reaction pathway for alkaline hydrolysis likely proceeds through the following steps:

Nucleophilic Attack: The hydroxide ion attacks the electron-deficient sulfur atom of the this compound molecule. This is considered the initial and often rate-determining step.

Transition State Formation: A high-energy transition state is formed where a partial bond exists between the sulfur atom and the oxygen atom of the hydroxide ion, while the sulfur-nitrogen bond of the isothiazolinone ring is elongated and weakened.

Ring Opening: The transition state resolves into a ring-opened intermediate. This step is thermodynamically favorable as it relieves the strain of the five-membered ring.

Further Degradation: The ring-opened intermediate is unstable and undergoes further reactions, such as decarboxylation and oxidation, to form smaller, less complex molecules.

While specific computational data on the transition state for MIT hydrolysis is scarce, the principles of nucleophilic substitution at a sulfur atom suggest a trigonal bipyramidal-like geometry for the transition state.

Chlorination Pathways:

The reaction of this compound with chlorine-based disinfectants is another important degradation pathway. The reactivity of MIT with different chlorine species has been investigated, revealing varying reaction kinetics. A study on the chlorination of isothiazolinone biocides determined the second-order rate constants for the reaction of MIT with hypochlorous acid (HOCl), dichlorine monoxide (Cl₂O), and molecular chlorine (Cl₂).

The following table summarizes the experimentally determined rate constants, which provide an indication of the relative energy barriers of the transition states for each reaction pathway.

| Reactive Chlorine Species | Second-Order Rate Constant (M⁻¹·s⁻¹) |

| Hypochlorous Acid (HOCl) | 0.13 |

| Dichlorine Monoxide (Cl₂O) | 1.95 x 10⁵ |

| Molecular Chlorine (Cl₂) | 5.14 x 10⁵ |

Data from a study on the chlorination of isothiazolinone biocides.

The significantly higher rate constants for the reactions with Cl₂O and Cl₂ compared to HOCl suggest that the activation energy for the transition states involved in the reactions with Cl₂O and Cl₂ is much lower. Theoretical predictions suggest that the initial attack in the chlorination process occurs at the sulfur atom, leading to the formation of sulfoxides and sulfones, which ultimately results in the cleavage of the isothiazolinone ring.

Ozonation Mechanisms:

Ozonation is an effective method for the degradation of this compound. Experimental and theoretical studies indicate that the primary reaction pathway involves the electrophilic attack of ozone on the sulfur atom of the isothiazolinone ring. This initial step leads to the oxidation of the sulfur atom and the formation of a sulfone intermediate.

Subsequent steps in the proposed reaction pathway include:

Hydrolysis of the sulfone intermediate.

Addition reactions at the carbon-carbon double bond.

Oxidation of the α-carbon.

Decarboxylation.

| Kinetic Parameter | Value |

| Degradation Rate Constant | 0.11 (±0.1) x 10³ L/(mol·s) |

| Pre-exponential Factor (A) | 7.564 x 10¹³ L/(mol·s) |

| Activation Energy (Ea) | 66.74 kJ/mol |

Data from an investigation into the kinetics and mechanisms of MIT degradation during ozonation.

Environmental Chemistry and Fate of 2 Methylisothiazolidin 3 One

Environmental Distribution and Transport Modeling

2-Methylisothiazolidin-3-one (MIT) is released into the environment through various pathways, including the effluent from wastewater treatment plants (WWTPs) and leaching from treated materials like paints exposed to rainfall. nih.gov Standard multimedia partitioning (fugacity) models, which predict the environmental compartment a chemical is most likely to accumulate in, calculate that MIT will predominantly partition to soil (65%) and water (34%). However, in scenarios where the chemical is released directly and solely into water, it is predicted that 99% will remain in the water compartment.

Monitoring studies have detected isothiazolinones in various environmental samples. One study in Romania investigated the presence of MIT and other isothiazolinones in commercial products, WWTPs, and rivers. While MIT itself was not detected in the environmental water samples in this particular study, related isothiazolinones were, indicating a clear pathway from consumer products to aquatic ecosystems. nih.gov For instance, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), a related compound often used with MIT, was found in WWTP influents at concentrations up to 84.0 µg/L and in downstream river water at concentrations up to 144 µg/L. nih.gov The low octanol-water partition coefficient (log Kow) of MIT (-0.49) indicates a low tendency to move from water into fatty tissues of organisms and suggests it is not lipophilic.

Environmental fate and transport models are used to estimate the concentration of substances like MIT in different environmental compartments and predict their potential for movement. epa.govcefic-lri.orgnih.gov For MIT, modeling and laboratory studies suggest that while it is used in aqueous-based products and can enter aquatic systems, its concentration in water bodies is expected to be negligible. canada.ca This is attributed to its susceptibility to microbial degradation. canada.ca

Due to its rapid dissipation in soil, the potential for this compound to penetrate the soil and reach groundwater is considered low. canada.ca Models used for these predictions consider the chemical's properties and environmental characteristics to forecast its movement and persistence. epa.govusgs.gov The general consensus from such assessments is that significant concentrations in groundwater are not expected under its typical use patterns. canada.ca

Environmental Transformation Kinetics

This compound is categorized as biodegradable at expected environmental concentrations and is considered "Not Persistent". Its degradation occurs through both biotic and abiotic processes.

In soil, MIT degrades rapidly. A study focusing on a loamy sand soil found that over 97% of the applied MIT was degraded within 120 days. nih.gov The degradation was rapid, with a calculated half-life of just 0.28 days. nih.gov

In aquatic environments, MIT is susceptible to microbial degradation. canada.canih.gov It is degraded more rapidly than the related compound CMI in river water and simulated sewage treatment plants. nih.gov Certain fungi have demonstrated the ability to completely degrade MIT in liquid media within 16 hours. austinpublishinggroup.com While stable to hydrolysis under neutral and acidic conditions, its degradation can be accelerated through other processes. canada.cakorea.ac.krresearchgate.net For example, ozonation has been shown to be an effective method for degrading MIT in water, with a measured degradation rate constant of 0.11 (±0.1) × 10³ L/(mol·s). nih.govresearchgate.net

| Environmental Matrix | Degradation Process | Reported Rate / Half-Life | Source |

|---|---|---|---|

| Loamy Sand Soil | Biotic Degradation | Half-life: 0.28 days | nih.gov |